molecular formula C7H11Cl2N3 B6186704 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride CAS No. 2639426-07-4

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride

Cat. No.: B6186704
CAS No.: 2639426-07-4
M. Wt: 208.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .

Chemical Reactions Analysis

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is achieved by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    6H-pyrrolo[3,4-b]pyrazine: Exhibits significant antibacterial and antifungal activities.

Properties

CAS No.

2639426-07-4

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.